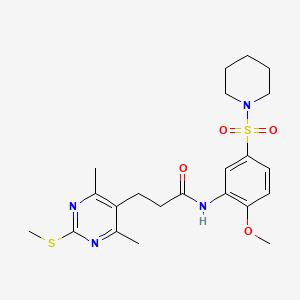

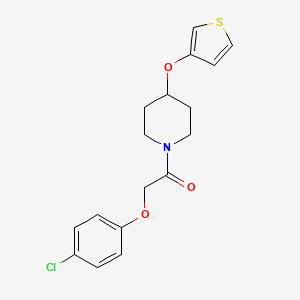

(E)-3-环丙基-N'-((E)-3-苯烯丙基)-1H-吡唑-5-碳酰肼

描述

The compound "(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide" is a derivative of the pyrazole carbohydrazide class, which has been the subject of research due to its potential pharmacological properties. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as hypoglycemic and antioxidant effects , as well as inhibition of \u03b1-glucosidase and \u03b1-amylase enzymes .

Synthesis Analysis

The synthesis of related N'-arylidene pyrazole-3-carbohydrazides involves the design of novel compounds intended to act as dual agents against diabetes and oxidative stress . The synthesis process typically includes the formation of the pyrazole carbohydrazide core, followed by the introduction of various arylidene moieties to create a library of compounds with potential biological activities. The specific methods and conditions used in the synthesis are crucial for obtaining the desired products with high purity and yield.

Molecular Structure Analysis

The molecular structure of a similar compound, "(E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide," has been characterized using spectroscopic techniques and confirmed by single crystal X-ray analysis . The molecule was found to crystallize in the monoclinic space group with specific cell parameters. Density Functional Theory (DFT) calculations were performed to compare the predicted Z-matrix geometries and spectroscopic data with the experimental results, confirming the elucidated molecular structure .

Chemical Reactions Analysis

The chemical reactivity of pyrazole carbohydrazides can be inferred from their interactions with biological targets. For instance, molecular docking studies have been conducted to understand how these compounds interact with enzymes like \u03b1-glucosidase and \u03b1-amylase . The docking studies help in identifying the key interactions that tightly anchor the compounds to the active sites of the enzymes, providing insights into their inhibitory potential and guiding the design of more potent inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbohydrazides are closely related to their molecular structure and substituents. For example, the presence of a hydroxyl group at the 4-position of the hydrazone moiety has been associated with potent antioxidant properties . The in vitro assays, such as DPPH and FRAP, are used to evaluate the antioxidant capacity of these compounds. Additionally, the in vivo hypoglycemic effect is determined to assess their potential as therapeutic agents for metabolic syndrome . The solubility, stability, and other physicochemical properties are essential for understanding the pharmacokinetics and pharmacodynamics of these compounds.

科学研究应用

合成和结构分析

研究表明类似的吡唑-碳酰肼化合物的合成和表征揭示了它们的晶体结构、光谱特征和分子构型,这些技术包括 X 射线衍射和 DFT 计算。这些研究为吡唑衍生物的物理和化学性质提供了基础见解,有助于它们潜在的科学应用 (Karrouchi 等,2021)。

生物活性

一些研究重点关注吡唑衍生物的生物活性,包括抗菌、抗炎和抗糖尿病作用。例如,吡唑与 1,3,4-恶二唑整合已被合成并评估了抗菌活性,显示出对各种微生物菌株的有效性 (Ningaiah 等,2014)。此外,某些吡唑化合物的抗糖尿病潜力已经通过 α-葡萄糖苷酶和 α-淀粉酶抑制试验进行了研究,分子对接研究突出了它们作为酶抑制剂的潜力 (Karrouchi 等,2021)。

抗氧化剂和抗炎应用

对吡唑衍生物的抗氧化剂和抗炎特性的研究已经确定了具有显着活性的化合物。这些研究涉及合成和评估衍生物的生物活性,并通过分子对接研究进一步支持,以了解其作用的分子基础 (Mahajan 等,2016)。

缓蚀

吡唑衍生物的另一个有趣应用是缓蚀。基于吡唑碳酰肼的化合物已被研究其在酸性环境中保护低碳钢免受腐蚀的有效性。这些研究将实验方法与计算模拟相结合,以阐明作用机制和这些化合物作为缓蚀剂的效率 (Paul 等,2020)。

属性

IUPAC Name |

5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c21-16(15-11-14(18-19-15)13-8-9-13)20-17-10-4-7-12-5-2-1-3-6-12/h1-7,10-11,13H,8-9H2,(H,18,19)(H,20,21)/b7-4+,17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLCIEXXLRESPN-CUQLSPFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2)C(=O)N/N=C/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329413 | |

| Record name | 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725697 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

306302-28-3 | |

| Record name | 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)

![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)

![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)